2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMPCCSMVOBMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes. This reaction typically occurs under solvent-free conditions in the presence of a base such as sodium carbonate (Na2CO3). For example, the reaction of 2-aminopyridine with 4-fluoroacetophenone in the presence of [Bmim]Br3 and Na2CO3 can yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Chemical Reactions Analysis
1.1. Alkylation of Thiadiazole Thiol Groups
A common approach for modifying thiadiazole derivatives involves substituting the thiol (-SH) group. For example, in similar compounds, the thiol group undergoes alkylation with alkylating agents like iodomethane or benzyl halides in the presence of bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents (e.g., DMF or ethanol) .
1.2. Substitution Reactions
The amino group at the 5-position of thiadiazole derivatives can undergo nucleophilic substitution. For example, 5-amino-1,3,4-thiadiazole-2-thiol reacts with substituted phenyl chlorides or bromides in basic conditions (e.g., NaOH in ethanol) to form arylamino derivatives .
1.3. Condensation Reactions
Condensation with aldehydes or ketones is another strategy. For instance, 5-amino-1,3,4-thiadiazole-2-thiol may react with furan derivatives or other carbonyl compounds to form imine or Schiff base intermediates .
Characterization Techniques
The structure of 5-(4-Butyl-phenylamino)- thiadiazole-2-thiol and its derivatives is typically confirmed via:
-
NMR spectroscopy : To identify proton environments (e.g., aromatic protons, NH signals).
-
IR spectroscopy : Detection of NH stretching (3300–3500 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
-
Mass spectrometry : Molecular weight confirmation (M = 265.4 g/mol) .
3.1. Nucleophilic Substitution
The thiol (-SH) group in thiadiazoles is a strong nucleophile. In alkylation reactions, deprotonation by bases like NaOH generates a thiolate ion, which attacks elect
Scientific Research Applications
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, leading to variations in solubility, melting points, and bioactivity. Below is a comparative analysis (Table 1):
Table 1: Physicochemical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl substituent (in the target compound) enhances metabolic stability and binding affinity compared to phenyl (3j) or methoxyphenyl (3l) groups .
- Anti-TB Activity : The 4-fluorophenyl derivative outperforms p-tolyl analogues in MIC values, suggesting fluorine’s role in enhancing potency .
Antimicrobial Activity
Derivatives of this compound linked to secondary amines (e.g., IP-1, IP-2, IP-6) show superior activity against Staphylococcus aureus (Gram-positive) compared to ampicillin, with MIC values < 10 µg/mL . In contrast, unsubstituted analogues like 2-phenylimidazo[1,2-a]pyridine (3j) lack significant antimicrobial activity .
Anti-Tuberculosis Activity
The target compound’s derivative, 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline, inhibits Mtb growth (MIC = 0.03 µM) by targeting cytochrome bcc1 oxidase, a key enzyme in mycobacterial respiration . This is more potent than adamantyl-substituted derivatives (e.g., 2d in ), which lack direct anti-TB data but show anticholinesterase activity .
Pharmacological Interactions
The 2-(4-fluorophenyl)-6-methyl group mimics zolpidem’s binding pose at GABA_A receptors, forming hydrogen bonds with αHis102 and γSer206 . This contrasts with 2-(4-chlorophenyl) derivatives (e.g., ), where chlorine’s larger size may sterically hinder receptor interactions.
Biological Activity
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further investigation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can act as inhibitors of key signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action : The primary mechanism of action appears to involve inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. For instance, a study demonstrated that certain derivatives of imidazo[1,2-a]pyridine effectively inhibited PI3K activity in various cancer cell lines .
- Case Studies : In a recent evaluation involving cell lines such as HCC827 and A549, compounds similar to this compound showed varied sensitivity based on the cellular context. For example, while some derivatives displayed potent antiproliferative effects against HCC827 cells, their efficacy was reduced in A549 cells due to alternative survival pathways being activated .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is highly influenced by their structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (such as fluorine) at specific positions on the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins involved in tumorigenesis .
- Optimization : Modifications at the 6-position of the imidazo ring have been shown to significantly impact biological activity. For instance, substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability .
Data Table: Summary of Biological Activity
| Compound Name | Target Pathway | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|---|
| This compound | PI3K/Akt/mTOR | 15 | HCC827 | Potent inhibitor |
| Similar Derivative A | PI3K | 20 | A549 | Reduced efficacy |
| Similar Derivative B | mTOR | 10 | HCC827 | Stronger activity than A549 |
Q & A
Q. What is the optimized synthetic route for 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine?
The compound is synthesized via a Vilsmeier-Haack reaction. Key steps include:
- Reacting this compound with phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C to form the 3-carbaldehyde intermediate.
- Refluxing for 8 hours, followed by vacuum evaporation to isolate the product .
- Purification via column chromatography (not explicitly stated but inferred from standard protocols). Critical Parameters : Temperature control during POCl₃ addition to avoid side reactions (e.g., over-chlorination).
Q. How is the structural integrity of the compound confirmed post-synthesis?
Characterization involves:
Q. What are the recommended safety protocols for handling this compound?
While explicit data for this compound is limited, structurally similar imidazo[1,2-a]pyridines require:
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Fire Safety : Avoid open flames (H228) and store away from oxidizers (H272) .
- PPE : Gloves and lab coats to prevent skin contact (H315/H319) .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence antitubercular activity in imidazo[1,2-a]pyridines?
- Structure-Activity Relationship (SAR) : The 4-fluorophenyl group enhances lipophilicity and target binding. In a screen of 900,000 compounds, derivatives with this substituent showed MIC values as low as 0.03 µM against Mycobacterium tuberculosis (Mtb) by targeting cytochrome bcc1 oxidase .
- Comparative Analysis : Analogues with 4-chlorophenyl groups (e.g., alpidem) exhibit rapid metabolic degradation, whereas the 4-fluoro derivative demonstrates improved metabolic stability (89% parent compound remaining post-incubation) .
Q. What challenges arise in scaling up the synthesis of this compound?
- Reaction Exotherms : The POCl₃-DMF reaction is highly exothermic; gradual reagent addition and temperature control (<10°C) are critical to prevent runaway reactions .
- Byproduct Formation : Over-reduction during NaBH₄ treatment (e.g., in Schiff base intermediates) can yield undesired secondary alcohols. Monitoring via TLC or HPLC is advised .
Q. How can derivatives of this compound be synthesized for SAR studies?
- Aldehyde Functionalization : The 3-carbaldehyde derivative (CAS 899364-14-8) serves as a versatile intermediate for:
- Schiff Bases : Condensation with amines (e.g., 4-methylbenzenamine) followed by NaBH₄ reduction to form secondary amines .
- Acid Derivatives : Oxidation to carboxylic acids or conversion to nitriles for further coupling (e.g., zolpidem synthesis via acetonitrile intermediates) .
Q. What analytical methods resolve contradictions in reported bioactivity data?
- Dose-Response Curves : Validate MIC values using standardized assays (e.g., microbroth dilution for Mtb) to minimize variability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound retention via LC-MS to assess discrepancies in degradation rates .
Q. Why does the compound exhibit variable crystallinity, and how does this impact bioactivity?
- Solvent Polarity : Crystallization in polar solvents (e.g., MeCN/H₂O) yields hydrates with distinct melting points (e.g., 409–411 K for 2c vs. 371–373 K for 2d) .
- Bioactivity Impact : Hydrate forms may alter solubility and membrane permeability, affecting in vivo efficacy. Powder X-ray diffraction (PXRD) is recommended to characterize polymorphs .
Methodological Guidelines
- Synthetic Optimization : Use kinetic monitoring (e.g., in situ IR) to optimize reaction times and minimize byproducts .
- Bioassay Design : Pair in vitro Mtb screens with cytotoxicity assays (e.g., HepG2 cells) to ensure selectivity .
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., DFT-based chemical shift calculations) to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
